Naltrexone D4, also known as Naltrexone-d4 or 6Alpha-Naltrexol-d4, is a deuterated form of the opioid antagonist naltrexone. This compound is primarily utilized in scientific research, particularly in the fields of neurology and analytical chemistry. The deuterium labeling allows for enhanced tracking and quantification in metabolic studies, making it valuable for various applications in pharmacology and toxicology .
Naltrexone D4 is classified as a synthetic organic compound. Its chemical structure is derived from naltrexone, which is a medication used to manage alcohol and opioid dependence. The deuterated version incorporates stable isotopes of hydrogen (deuterium), which are used to improve the precision of analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The synthesis of Naltrexone D4 involves several key steps starting from naltrexone. The process typically utilizes deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. Common methods include:
Naltrexone D4 has a molecular formula of and a molecular weight of approximately 345.4 g/mol. Its IUPAC name is:
The structural representation includes multiple stereocenters that define its three-dimensional conformation. The presence of deuterium alters its physical properties compared to non-deuterated forms .
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O
DQCKKXVULJGBQN-FLTDTWANSA-N
Naltrexone D4 participates in various chemical reactions typical for organic compounds with hydroxyl groups and nitrogen functionalities:
The specific outcomes depend heavily on the choice of reagents and reaction conditions employed during synthesis .
Naltrexone D4 acts primarily as an opioid receptor antagonist. Its mechanism involves binding to mu-opioid receptors in the brain, blocking the effects of opioids such as heroin or morphine. This action helps reduce cravings and withdrawal symptoms in individuals with opioid dependence.
Relevant analyses often employ techniques like nuclear magnetic resonance spectroscopy to confirm structural integrity and purity levels exceeding 95% .
Naltrexone D4 has several important scientific uses:
This compound's unique characteristics make it essential for advancing research in addiction treatment and related fields .
Naltrexone D4 is a deuterated analogue of the opioid receptor antagonist naltrexone, where four hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. The compound's systematic IUPAC name is (4R,4aS,7aR,12bS)-3-((Cyclopropyl-2,2,3,3-d₄)methyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one, reflecting precise stereochemistry and deuterium placement [1] [8]. Its molecular formula is C₂₀H₁₉D₄NO₄, with a molecular weight of 345.44 g/mol, representing a 4 atomic mass unit (amu) increase compared to unlabeled naltrexone (341.40 g/mol) due to isotopic substitution [1] [4].
The deuterium atoms are exclusively incorporated into the cyclopropylmethyl substituent attached to the nitrogen atom of the morphinan core—specifically at the 2,2,3,3 positions of the cyclopropyl ring. This strategic labeling leaves the core pharmacophore (including the phenolic hydroxyl, ketone, and epoxide functionalities) unchanged, preserving naltrexone's intrinsic receptor binding properties [1] [8]. The SMILES notation (O[C@@]1(CCC2=O)[C@@]([C@@]2([H])OC3=C4O)(CC5)C3=C(C=C4)C[C@@]1([H])N5CC6C([2H])([2H])C6([2H])[2H]
) explicitly denotes the stereocenters and deuterated cyclopropyl moiety [1].
Table 1: Molecular Identity of Naltrexone D4
Property | Specification |
---|---|
CAS Registry Number | 2070009-29-7 |
Molecular Formula | C₂₀H₁₉D₄NO₄ |
Molecular Weight | 345.44 g/mol |
Chemical Name (IUPAC) | (4R,4aS,7aR,12bS)-3-((Cyclopropyl-2,2,3,3-d₄)methyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one |
Isotopic Labeling Site | Cyclopropylmethyl group (positions 2,2,3,3) |
Key Pharmacophore | Intact morphinan core with phenolic OH, ketone, and epoxide groups |
The synthesis of Naltrexone D4 focuses on site-specific deuterium integration into the cyclopropylmethyl group, utilizing labeled precursors or late-stage deuterium exchange.
Nornaltrexone + BrCD₂CD₂CD₂ → Naltrexone D4
Solvent: DMF or CH₃CNBase: K₂CO₃ / Cs₂CO₃Temperature: 60-80°CYield: 65-85% Deuterium Exchange Methods: Alternative pathways involve deuterium-hydrogen exchange on pre-formed naltrexone using deuterium oxide (D₂O) under catalytic conditions or strong bases like sodium deuteroxide (NaOD). However, this method is less efficient for Naltrexone D4 due to the stability of the aliphatic hydrogens in the cyclopropylmethyl group and risks isotopic scrambling at labile sites (e.g., phenolic OH) . Its use is generally restricted to partial labeling or when precursor synthesis is impractical.
Purification & Validation: Crude products undergo purification via preparative reverse-phase HPLC or silica gel chromatography. Critical quality control steps include confirming isotopic purity (>98% D₄) using mass spectrometry and ensuring the absence of protiated contaminants (e.g., D₃, D₂ species) that could compromise tracer studies [1] [5].
Deuterium Kinetic Isotope Effect (DKIE): The primary DKIE (kH/kD ≈ 2–10) associated with C-D bond cleavage significantly impacts metabolism. Naltrexone D4 exhibits slower hepatic conversion to 6β-naltrexol-d₄ compared to protiated naltrexone, confirmed by LC-MS studies in guinea pig plasma. This metabolic stability extends its half-life in vitro, making it superior for long-duration metabolic tracking and quantitative bioanalysis [5] [7].
Table 2: Synthesis Strategies for Naltrexone D4
Strategy | Key Reagents/Steps | Advantages | Limitations |
---|---|---|---|
Deuterated Precursor | Nornaltrexone + BrCD₂CD₂CD₂; K₂CO₃/DMF, 80°C | High isotopic purity (>98% D₄); Scalable | Requires synthesis of labeled alkyl halide |
Catalytic H/D Exchange | Naltrexone + D₂O, Pd/C or NaOD | Simple setup; Uses commercial naltrexone | Low cyclopropylmethyl exchange; Risk of scrambling |
Purification | Prep-HPLC (C18 column); ACN/H₂O gradient | Removes protiated impurities; Yields >99% | Costly; Low throughput |
Robust spectroscopic techniques are essential to confirm the structure, isotopic enrichment, and purity of Naltrexone D4.
Table 3: Spectroscopic and Chromatographic Parameters for Naltrexone D4 Analysis
Technique | Key Parameters/Findings | Utility in Characterization |
---|---|---|
HRMS (ESI+) | [M+H]⁺ = 346.447 (Δ 4 amu vs. naltrexone) | Confirms molecular mass & isotopic purity |
MS/MS Fragments | m/z 328 (-H₂O), 310 (-C₃D₄), 287 (core) | Validates structure & deuterium position |
¹H NMR (DMSO-d₆) | Absence of δ 0.35–0.55 (m, 4H, cyclopropyl) signals | Proves cyclopropyl deuteration |
¹³C NMR (DMSO-d₆) | Cyclopropyl C: triplet signals (JCD ≈ 20 Hz) | Confirms C-D bonds & symmetric labeling |
RP-HPLC (C18) | tR = 6.8 min (vs. naltrexone tR = 6.2 min) | Separates D4 from protiated analogs & metabolites |
LLOQ (LC-MS) | 1.25 ng/mL in plasma | Enables trace bioanalysis & PK studies |
Compounds Mentioned
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: